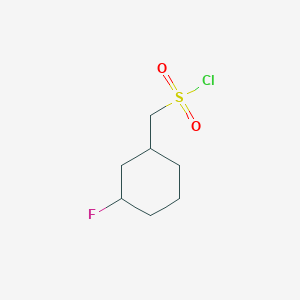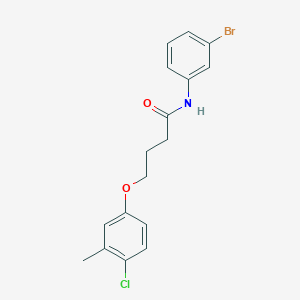![molecular formula C10H16N4O3S B3012544 N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide CAS No. 1428353-00-7](/img/structure/B3012544.png)
N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a pyrazole or pyrimidine ring, often substituted with various functional groups that can influence the compound's biological activity. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into its potential interactions with biological targets . The presence of sulfonyl groups, as seen in the title compound, is a common feature in this class of compounds and can contribute to their binding affinity and selectivity towards certain receptors or enzymes.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are diverse. Desmethylation reactions, as seen in the synthesis of a PET agent, are used to modify the methoxy group to a hydroxy group, which is then used for further radiolabeling . Additionally, reactions with benzylthiol or thiophenols have been used to create sulfanyl-substituted tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones, indicating the versatility of the pyrazole core in undergoing nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms, as seen in some of the compounds, can significantly affect the lipophilicity and metabolic stability of the molecules . The intramolecular hydrogen bond formation in certain pyrazolo[1,5-a]pyrimidins can confer high potency and selectivity, as observed in the antagonism of the serotonin 5-HT(6) receptor . Additionally, the FT-IR and theoretical studies of pyrazole derivatives and their metal complexes provide insights into the vibrational properties and the nature of ionic and charge transfer interactions within these molecules .
Applications De Recherche Scientifique
Synthesis and Material Applications
Polymer Synthesis and Properties : Research by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption, making them suitable for high-performance applications in electronics and coatings (Liu et al., 2013).
Heterocyclic Compound Synthesis : Fadda et al. (2012) utilized enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research highlights the versatility of enaminonitriles in producing a range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Fadda et al., 2012).
Molecular Design and Characterization
Molecular Conformations : A study by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed their molecular conformations and hydrogen bonding patterns. Understanding these molecular structures can inform the design of molecules with specific properties for pharmaceuticals or materials science (Sagar et al., 2017).
Novel Compound Synthesis and Evaluation
Antimicrobial Evaluation : Research by Alsaedi et al. (2019) on novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).
Organic Synthesis and Characterization : Alizadeh et al. (2008) described an effective route to synthesize functionalized sulfonamides and oxazine diones. This research contributes to the field of organic synthesis, offering pathways to new compounds with potential applications in drug development and materials science (Alizadeh et al., 2008).
Propriétés
IUPAC Name |
N,N-dimethyl-5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-13(2)10(15)9-7-6-14(18(3,16)17)5-4-8(7)11-12-9/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTKFWXRBRFVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC2=C1CN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)
![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)
![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

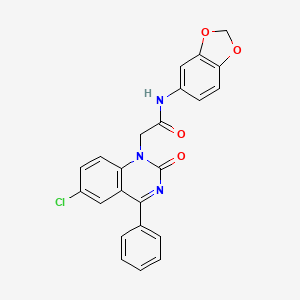
![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)
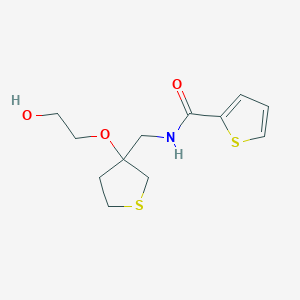
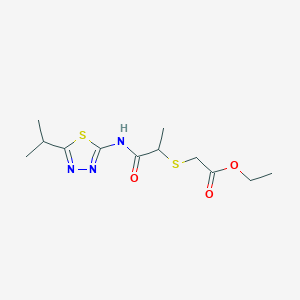
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
